Research on the structurally similar compound, PHR0007 (which differs only in the presence of a piperazin-1-yl group instead of a piperazine ring) suggests that 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine may exert its positive inotropic effects through the PDE-cAMP-PKA signaling pathway. [] This pathway is involved in regulating the intracellular calcium concentration, which is crucial for heart muscle contraction.
It is hypothesized that this compound inhibits phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [] This rise in cAMP activates protein kinase A (PKA), ultimately enhancing calcium influx into heart muscle cells and increasing the force of contraction.
The primary application explored for 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine is its potential as a positive inotropic agent for treating heart failure. []
While research on the specific compound is limited, studies on the closely related PHR0007 demonstrate its positive inotropic effects on rabbit atria. [] These findings suggest that 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine might also possess similar properties and could be investigated for its therapeutic potential in managing heart failure.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2